what is PKH26 dye used for in research
what is PKH26 dye used for in research
An In-Depth Technical Guide to PKH26 Dye in Research
Introduction
PKH26 is a bright, red-orange fluorescent, lipophilic dye widely employed in biological research for labeling and tracking cells and other membrane-containing particles.[1][2] Its utility stems from its ability to stably and non-covalently incorporate into the lipid bilayer of cell membranes with minimal impact on cell viability and function when used at optimal concentrations.[3][4] The dye's long aliphatic tails anchor it within the membrane, providing a stable tag that is well-retained for extended periods, making it an invaluable tool for long-term studies both in vitro and in vivo.[2][3][5] This guide provides a comprehensive overview of PKH26's mechanism, core applications, experimental protocols, and critical considerations for its use in a research setting.
Mechanism of Action
The labeling mechanism of PKH26 is a rapid process based on selective partitioning.[2] The dye features a fluorescent polar head group and two long aliphatic hydrocarbon tails.[6][7] When cells suspended in a special iso-osmotic, salt-free diluent (Diluent C) are mixed with the dye solution, the lipophilic tails of the PKH26 molecules rapidly intercalate into hydrophobic regions of the plasma membrane.[2][6][8] This process is nearly instantaneous and results in stable, uniform labeling, leaving the fluorogenic moiety exposed near the cell surface.[2][6] Because the labeling is confined to the lipid bilayer, it does not typically interfere with cell surface proteins or overall cellular function.[4]
Caption: Mechanism of PKH26 intercalation into the cell membrane lipid bilayer.
Core Applications in Research
PKH26's stable membrane labeling makes it suitable for a variety of research applications.
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Long-Term Cell Tracking: The exceptional stability of PKH26, with a reported half-life exceeding 100 days in certain cells, makes it ideal for long-term cell fate and migration studies.[2][3][5] It is frequently used to track transplanted stem cells, immune cells, or tumor cells in vivo to monitor their distribution, homing, and persistence.[4][9][10]
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Cell Proliferation Assays (Dye Dilution): PKH26 provides a reliable method for monitoring cell division.[3][11] When a PKH26-labeled cell divides, the dye is distributed approximately equally between the two daughter cells.[11] Consequently, each successive generation in a proliferating cell population exhibits half the fluorescence intensity of its parent. This dye dilution can be quantified using flow cytometry to determine the number of divisions a cell has undergone.[6][11]
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Extracellular Vesicle (EV) and Exosome Labeling: The lipophilic nature of PKH26 allows it to efficiently label the membranes of EVs, including exosomes.[3][12][13] This enables researchers to track the biodistribution of EVs and study their uptake by recipient cells in vitro and in vivo.[13][14]
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Cell-Cell Interaction Studies: The dye can be used to label one population of cells before co-culturing them with an unlabeled population, allowing for the study of phenomena like phagocytosis, cytotoxicity, or cell fusion.[2][3]
Quantitative Data Summary
Quantitative parameters are crucial for the successful application of PKH26. The data below is compiled from various sources to provide a reference for experimental design.
Table 1: Spectroscopic Properties and Stability
| Parameter | Value | Reference(s) |
|---|---|---|
| Excitation Wavelength (λex) | 551 nm | [1][13][15] |
| Emission Wavelength (λem) | 567 nm | [1][13][15] |
| Common Detection Channel | Rhodamine or Phycoerythrin (PE) | [2][13] |
| In Vivo Half-Life (Rabbit RBCs) | > 100 days |[2][3][5] |
Table 2: Recommended Staining Parameters for Different Cell Types
| Cell Type / Application | Recommended PKH26 Concentration | Incubation Time | Reference(s) |
|---|---|---|---|
| General Cell Labeling | 2 - 10 µM | 1 - 5 minutes | [1][6] |
| Sheep Adipose-Derived Stem Cells (ADSCs) | 2 µM | Not specified | [9] |
| Sheep Bone Marrow Stromal Cells (BMSCs) | 8 µM | Not specified | [9] |
| Extracellular Vesicles (EVs) | Approx. 6 µL of 1mM stock per 1 mL Diluent C | 5 minutes | [13] |
| Chemoresistant Leukemic Sublines | Not specified (dye dilution method) | Not specified |[11] |
Detailed Experimental Protocols
Successful labeling requires careful adherence to established protocols to ensure cell viability and uniform staining.
Protocol 1: General Cell Membrane Labeling
This protocol is a generalized procedure for labeling either suspension or adherent cells.
Materials:
-
PKH26 Red Fluorescent Cell Linker Kit (containing PKH26 dye and Diluent C)
-
Cells of interest
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Complete culture medium (with serum or protein)
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Serum-free medium or buffer (e.g., PBS)
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Polypropylene conical tubes
Methodology:
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Cell Preparation: Harvest cells and prepare a single-cell suspension. For adherent cells, detach using trypsin or another non-enzymatic method.
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Washing: Wash cells once with serum-free medium to remove any residual serum proteins, which can bind to the dye and reduce labeling efficiency.[6] Centrifuge at 400 x g for 5 minutes.
-
Cell Resuspension: Carefully aspirate the supernatant, leaving a minimal volume (<25 µL). Resuspend the cell pellet in 1 mL of Diluent C to create a 2x Cell Suspension. The target concentration is typically 2 x 10⁷ cells/mL.[16]
-
Dye Preparation: Immediately before use, prepare a 2x Dye Solution by diluting the PKH26 ethanolic stock into 1 mL of Diluent C. A common final concentration is 4 µM, so a 2x solution of 8 µM would be prepared.
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Staining: Rapidly add the 1 mL of 2x Cell Suspension to the 1 mL of 2x Dye Solution and immediately mix by pipetting.[6][16] This ensures homogeneous staining. Do not add the concentrated dye directly to the cells.[16]
-
Incubation: Incubate the cell/dye mixture at room temperature (20-25°C) for 1 to 5 minutes, with periodic gentle mixing.[16]
-
Stopping the Reaction: Stop the staining process by adding an equal volume (2 mL) of complete culture medium (containing at least 1% protein/serum). Incubate for 1 minute.
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Final Washes: Pellet the labeled cells by centrifugation. Wash the cells at least three times with complete culture medium to remove any unbound dye.
-
Analysis: The cells are now labeled and ready for downstream applications, such as flow cytometry, fluorescence microscopy, or in vivo injection.
Caption: Experimental workflow for general PKH26 cell labeling.
Protocol 2: Extracellular Vesicle (EV) Labeling
Methodology:
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EV Isolation: Isolate EVs using a standard protocol (e.g., ultracentrifugation, size exclusion chromatography).
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Resuspension: Resuspend the EV pellet in 1 mL of Diluent C.
-
Dye Preparation and Staining: Prepare the PKH26 dye solution in a separate tube of Diluent C. Combine the EV suspension with the dye solution and incubate for 5 minutes.[13]
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Quenching: Stop the reaction by adding a protein-containing solution, such as 10% BSA or serum.[13]
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Purification: It is critical to remove unbound dye and dye aggregates. This can be achieved by ultracentrifugation, often using a sucrose (B13894) cushion or gradient to separate labeled EVs from dye nanoparticles.[8][13]
-
Final Wash: Wash the purified, labeled EVs in PBS or another appropriate buffer before use.
Critical Considerations and Limitations
While PKH26 is a powerful tool, researchers must be aware of its limitations to avoid data misinterpretation.
-
Dye Aggregates/Nanoparticles: PKH26 is poorly soluble in aqueous solutions and can form fluorescent nanoparticles or micelles, particularly when staining EVs where the ratio of dye to lipid is high.[8][17] These aggregates can be similar in size to EVs and can be taken up by cells, leading to false-positive signals.[8] Proper controls (dye solution without cells/EVs) and post-staining purification steps are essential.[17]
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Dye Transfer: Although PKH26 demonstrates stable membrane incorporation, some studies suggest that membrane fragments from labeled cells that die can be taken up by unlabeled bystander cells, causing them to become fluorescent.[18] This potential for transfer should be considered when interpreting results from mixed cell populations or in vivo studies.
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Phototoxicity: Like many fluorescent dyes, PKH26 can be phototoxic. When labeled cells are exposed to high-intensity excitation light for prolonged periods, it can lead to the generation of reactive oxygen species and subsequent cell death.[19] To mitigate this, light exposure should be minimized during fluorescence microscopy.
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Effect on EV Size: The process of labeling EVs with lipophilic dyes like PKH26 has been shown to cause a significant increase in the measured particle size, potentially due to dye-induced vesicle fusion or aggregation.[7][12] This alteration could affect the biological behavior and uptake of the EVs.
Caption: Principle of dye dilution for cell proliferation analysis using PKH26.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PKH Linker Kits for Fluorescent Cell Labeling [merckmillipore.com]
- 3. PKH26 Red Fluorescent Cell Membrane Labeling Sigma-Aldrich [sigmaaldrich.com]
- 4. PKH26 and 125I-PKH95: characterization and efficacy as labels for in vitro and in vivo endothelial cell localization and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abpbio.com [abpbio.com]
- 6. immunologicalsciences.com [immunologicalsciences.com]
- 7. biorxiv.org [biorxiv.org]
- 8. PKH26 labeling of extracellular vesicles: Characterization and cellular internalization of contaminating PKH26 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bone marrow and adipose stem cells can be tracked with PKH26 until post staining passage 6 in in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. PKH26 probe in the study of the proliferation of chemoresistant leukemic sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Exosome Labeling Protocol with PKH Lipophilic Dyes [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Exosome Red Fluorescent Labeling Dye (PKH26) - Lifeasible [lifeasible.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Non-Specific Particle Formation During Extracellular Vesicle Labelling With the Lipophilic Membrane Dye PKH26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phototoxicity of the fluorescent membrane dyes PKH2 and PKH26 on the human hematopoietic KG1a progenitor cell line. | Systems Biology Research Group [systemsbiology.ucsd.edu]
